N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(furan-2-yl)methanamine
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Overview
Description
(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE][(FURAN-2-YL)METHYL]AMINE is an organic compound that features a benzodioxole and a furan ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE][(FURAN-2-YL)METHYL]AMINE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with furan-2-carbaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE][(FURAN-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE][(FURAN-2-YL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infections.
Mechanism of Action
The mechanism of action of (E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE][(FURAN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- Benzo-1,3-dioxol-5-ol acetate
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE][(FURAN-2-YL)METHYL]AMINE is unique due to its combination of benzodioxole and furan rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO3 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C13H11NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h1-7H,8-9H2 |
InChI Key |
ZRGUWQDVIMYVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CO3 |
Origin of Product |
United States |
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